Cas no 1314324-03-2 ((1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans)

(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-bromophenyl)cyclopropanamine HCl
- (1R,2S)-2-(3-bromophenyl)cyclopropanamine hydrochloride
- (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans
- trans-2-(3-Bromophenyl)cyclopropan-1-amine HCl
- CHEMBL1795975
- 1314324-03-2
- Rac-(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride
- rel-(1R,2S)-2-(3-bromophenyl)cyclopropan-1-aminehydrochloride
- (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride
- EN300-252573
- Rac-(1R,2S)-2-(3-bromophenyl)cyclopropan-1-aminehydrochloride
- AKOS026744363
- trans-2-(3-Bromophenyl)cyclopropan-1-aminehydrochloride
- SCHEMBL17766516
- trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride
- EN300-189080
- (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine;hydrochloride
- F74696
- BS-48493
- 1807920-14-4
- F76779
-
- Inchi: 1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H
- InChI Key: PDPFGIOAIWJVJE-UHFFFAOYSA-N
- SMILES: C1(N)CC1C1=CC=CC(Br)=C1.[H]Cl
Computed Properties
- Exact Mass: 246.97634g/mol
- Monoisotopic Mass: 246.97634g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-189080-5.0g |
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans |
1314324-03-2 | 5g |
$2650.0 | 2023-05-24 | ||
Enamine | EN300-189080-2.5g |
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans |
1314324-03-2 | 2.5g |
$1791.0 | 2023-09-18 | ||
Ambeed | A1617525-1g |
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride |
1314324-03-2 | 98% | 1g |
$970.0 | 2025-02-25 | |
1PlusChem | 1P009YVM-100mg |
2-(3-bromophenyl)cyclopropanamine HCl |
1314324-03-2 | 98% | 100mg |
$212.00 | 2025-02-25 | |
Enamine | EN300-189080-1g |
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans |
1314324-03-2 | 1g |
$914.0 | 2023-09-18 | ||
1PlusChem | 1P009YVM-1g |
2-(3-bromophenyl)cyclopropanamine HCl |
1314324-03-2 | 98% | 1g |
$909.00 | 2023-12-22 | |
Enamine | EN300-189080-0.1g |
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans |
1314324-03-2 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-189080-1.0g |
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans |
1314324-03-2 | 1g |
$914.0 | 2023-05-24 | ||
Enamine | EN300-189080-0.5g |
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans |
1314324-03-2 | 0.5g |
$877.0 | 2023-09-18 | ||
Ambeed | A1617525-100mg |
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride |
1314324-03-2 | 98% | 100mg |
$212.0 | 2025-02-25 |
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans Related Literature
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
Additional information on (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans
The compound (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride (CAS No. 1314324-03-2) is a chiral molecule with significant potential in the field of organic chemistry and pharmacology. Its structure consists of a cyclopropane ring substituted with a bromophenyl group at the 2-position and an amino group at the 1-position. The stereochemistry of the compound is defined as trans, which plays a crucial role in its physical and chemical properties.
Recent studies have highlighted the importance of stereochemistry in drug design, particularly in how it influences the compound's interaction with biological targets. The trans configuration of this compound has been shown to exhibit unique pharmacokinetic properties, making it a promising candidate for further research in medicinal chemistry. Researchers have explored its potential as a building block for more complex molecules, leveraging its rigid cyclopropane structure and the substituent effects of the bromophenyl group.
The synthesis of (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride involves a multi-step process that includes alkylation and cyclization reactions. The use of chiral catalysts has been pivotal in achieving high enantiomeric excess during the synthesis, ensuring the compound's stereochemical integrity. This approach has been documented in several recent publications, emphasizing the importance of asymmetric synthesis in producing enantioselective compounds for therapeutic applications.
In terms of biological activity, this compound has demonstrated moderate activity in preliminary assays targeting various enzyme systems. Its cyclopropane ring contributes to its rigidity, which can enhance binding affinity to specific receptors or enzyme active sites. The bromine substituent on the phenyl ring further modulates the electronic properties of the molecule, potentially influencing its reactivity and selectivity in biological systems.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of this compound with high accuracy. Molecular docking studies have revealed that the trans configuration allows for optimal interaction with key residues in target proteins, suggesting its potential as a lead compound for drug development.
The application of this compound extends beyond pharmacology into materials science. Its unique structure makes it a candidate for investigating novel materials with tailored mechanical or electronic properties. Researchers are exploring its use in constructing advanced materials through self-assembling processes or covalent functionalization.
In conclusion, (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride represents a valuable addition to the arsenal of chiral compounds available for research and development. Its stereochemistry-dependent properties and versatile structure position it as a key player in advancing both medicinal and materials science.
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